molecular formula C16H24N2O2S B2726832 tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate CAS No. 745066-46-0

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate

Cat. No.: B2726832
CAS No.: 745066-46-0
M. Wt: 308.44
InChI Key: NGZPZDSBKOJWPT-UHFFFAOYSA-N
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Description

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a pyridin-2-ylthio group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridin-2-ylthio reagents. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including acylation, sulfonation, and substitution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridin-2-ylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can form coordination complexes with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a pyridin-2-ylthio group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-7-13(8-11-18)12-21-14-6-4-5-9-17-14/h4-6,9,13H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZPZDSBKOJWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-(hydroxymethyl)-1-piperidinecarboxylate (Preparation 48, 1.0 g, 5 mmol) in benzene (40 ml) under nitrogen was added triphenyl phosphine (1.44 g, 5.5 mmol). Diethyl azodicarboxylate (0.86 ml, 5.5 mmol) in benzene (4 ml) was added dropwise and the reaction mixture was stirred for 5 min. 2-mercapto pyridine (0.61 g, 5.5 mmol) was added and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture washed with sodium hydroxide (1M), water, and saturated brine. The organic extracts were dried (Na2SO4) and concentrated to an oil which was purified by flash chromatography on, silica gel eluting with dichloromethane:ethyl acetate (9:1). The title compound was obtained as an oil (0.7 g, 58%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three

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